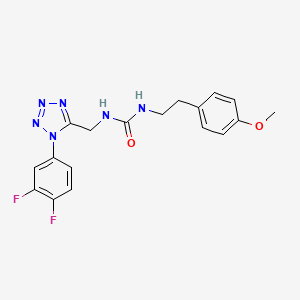

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea is a useful research compound. Its molecular formula is C18H18F2N6O2 and its molecular weight is 388.379. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a tetrazole ring, which is known for its diverse pharmacological properties, alongside difluorophenyl and methoxyphenethyl groups that may influence its interactions with biological targets.

Chemical Structure

The molecular formula of the compound is C16H16F2N6O with a molecular weight of approximately 344.32 g/mol. The structural representation can be summarized as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The tetrazole moiety plays a critical role in modulating biological pathways by acting as a bioisostere for carboxylic acids, which can enhance binding affinity and selectivity towards specific targets.

Potential Targets

- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or inflammation.

- Receptors : Interaction with neurotransmitter receptors could suggest applications in neuropharmacology.

Biological Activity

Research indicates that compounds containing tetrazole rings often exhibit significant biological activities, including:

- Antitumor Activity : Studies have shown that tetrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways.

- Antimicrobial Properties : Some tetrazole compounds demonstrate antibacterial and antifungal activities, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : The ability to inhibit inflammatory mediators positions this compound as a candidate for treating inflammatory diseases.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the antitumor activity of similar tetrazole compounds, revealing IC50 values in the micromolar range against various cancer cell lines. |

| Study 2 | Reported antimicrobial efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics. |

| Study 3 | Explored the anti-inflammatory potential through in vivo models, showing a reduction in inflammatory markers compared to control groups. |

Comparative Analysis

When compared to structurally similar compounds, such as those with different substituents on the phenyl rings or variations in the urea linkage, this compound exhibits distinct biological profiles:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 1-((1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea | Chlorine vs. fluorine substitution | Enhanced reactivity but lower binding affinity |

| 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-hydroxyphenyl)urea | Hydroxyl group addition | Increased solubility and hydrogen bonding potential |

科学的研究の応用

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. Studies have shown that derivatives of tetrazole compounds can inhibit the proliferation of cancer cells. For example, a study focusing on similar compounds demonstrated significant antiproliferative effects against human bladder cancer cells (T24), with some exhibiting IC50 values as low as 4.58 μM, indicating strong potency in inhibiting cell growth.

Mechanisms of Action:

- Induction of Apoptosis: The compound triggers programmed cell death through caspase activation, leading to increased apoptotic ratios in treated cells.

- Necroptosis: At higher concentrations, necroptotic cell death has been observed, suggesting a dual mechanism of action based on dosage and exposure time.

| Compound | IC50 (μM) at 24h | IC50 (μM) at 48h | IC50 (μM) at 72h |

|---|---|---|---|

| 5-23 | 9.18 ± 0.34 | 4.58 ± 0.24 | 3.55 ± 0.13 |

Antimicrobial Activity

The antimicrobial potential of this compound is also noteworthy. Research has shown that tetrazole derivatives can exhibit moderate to strong antibacterial activity against various strains of bacteria, with minimal inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against standard bacterial strains. This suggests potential for developing new antibacterial agents.

Biological Studies

The compound is utilized in biological studies to understand its interaction with macromolecules and its potential therapeutic effects. Its unique structural characteristics allow researchers to investigate its binding affinity to specific enzymes or receptors, thereby elucidating its pharmacological profile.

Materials Science

In materials science, the unique properties of this compound make it a candidate for developing advanced materials such as polymers and coatings. Its chemical structure can be leveraged to create materials with specific mechanical and thermal properties.

Industrial Applications

The compound is being explored for use in synthesizing specialty chemicals and intermediates in various industrial processes. Its reactivity can be harnessed in chemical synthesis, making it valuable for producing other complex organic molecules.

Study on Anticancer Effects

A focused study on pyrazinyl–aryl urea derivatives, including the target compound, highlighted their ability to selectively inhibit cancer cell proliferation while sparing normal human cell lines (HCV29). The selectivity index (SI) exceeded 6, indicating a favorable therapeutic window.

Study on Antimicrobial Efficacy

In another study assessing the antimicrobial efficacy of tetrazole derivatives, compounds were tested against both Gram-positive and Gram-negative bacteria. Some demonstrated MIC values as low as 2 µg/mL against clinical isolates, indicating significant potential for development as new antibacterial agents.

化学反応の分析

Urea Linkage Formation

The urea bridge is constructed via carbodiimide-mediated coupling or isocyanate-amine reaction :

-

Carbodiimide method : Reacting the tetrazole-methylamine with 4-methoxyphenethylamine in the presence of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) generates the urea bond .

-

Isocyanate route : Treating 4-methoxyphenethyl isocyanate with the tetrazole-methylamine in anhydrous THF at 0–5°C produces the target compound .

Reaction conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Urea formation | EDC/HOBt, DMF, 25°C, 12 h | 60–75% | |

| Isocyanate coupling | THF, 0–5°C, 6 h | 55–65% |

Post-Synthetic Modifications

The tetrazole ring exhibits reactivity in alkylation and cycloaddition reactions:

-

Alkylation : Treatment with methyl iodide (CH₃I) in DMF/K₂CO₃ substitutes the tetrazole N-H proton, forming N-methyl derivatives .

-

Click chemistry : The tetrazole’s electron-deficient structure participates in Huisgen cycloaddition with alkynes under Cu(I) catalysis, enabling bioconjugation .

Biological activity :

-

Urea-tetrazole hybrids demonstrate urease inhibition (IC₅₀ = 0.28–8.59 µM) and antihypertensive potential via angiotensin II receptor antagonism .

Structural Characterization

-

¹H/¹³C NMR : Peaks at δ 3.8 ppm (OCH₃), δ 6.9–7.6 ppm (aromatic protons), and δ 8.3 ppm (tetrazole C-H) .

-

IR spectroscopy : Bands at 1650 cm⁻¹ (urea C=O) and 3450 cm⁻¹ (N-H stretch) .

Stability and Degradation

特性

IUPAC Name |

1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N6O2/c1-28-14-5-2-12(3-6-14)8-9-21-18(27)22-11-17-23-24-25-26(17)13-4-7-15(19)16(20)10-13/h2-7,10H,8-9,11H2,1H3,(H2,21,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQWNINHEDIZFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。